molecular formula C15H17N3O3 B6628572 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid

货号 B6628572
分子量: 287.31 g/mol
InChI 键: NNZYFSCWUBCXBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as telcagepant and belongs to the class of calcitonin gene-related peptide receptor antagonists.

作用机制

The mechanism of action of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid involves the inhibition of the calcitonin gene-related peptide receptor. This neuropeptide is involved in the transmission of pain signals and is known to play a crucial role in the development of migraines. By blocking the binding of this neuropeptide to its receptor, telcagepant can effectively prevent the onset of migraine attacks.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid are primarily related to its role as a calcitonin gene-related peptide receptor antagonist. By inhibiting the activity of this neuropeptide, this compound can effectively reduce the severity and frequency of migraine attacks. Additionally, telcagepant has been shown to have minimal side effects and is well-tolerated by patients.

实验室实验的优点和局限性

One of the major advantages of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid is its potential as a new drug for the treatment of migraines. This compound has shown promising results in clinical trials and has the potential to become a valuable addition to the existing migraine treatment options. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.

未来方向

There are several future directions for the research and development of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid. One possible direction is the optimization of the synthesis method to make this compound more readily available for research purposes. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in the treatment of migraines. Finally, there is a need for the development of new drugs based on the structure of telcagepant that can effectively target other neuropeptide receptors and provide new treatment options for other diseases.

合成方法

The synthesis of 2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid involves the reaction of 3-methylimidazole-4-carboxylic acid with 4-amino-2-methylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

科学研究应用

2-Methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid has been extensively studied for its potential applications in the treatment of migraine headaches. It acts as a calcitonin gene-related peptide receptor antagonist and blocks the binding of this neuropeptide to its receptor, thereby preventing the onset of migraine attacks. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of migraines.

属性

IUPAC Name

2-methyl-2-[4-[(3-methylimidazole-4-carbonyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,14(20)21)10-4-6-11(7-5-10)17-13(19)12-8-16-9-18(12)3/h4-9H,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZYFSCWUBCXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)C2=CN=CN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。